(2r)-2-(4-Bromophenyl)morpholine

Description

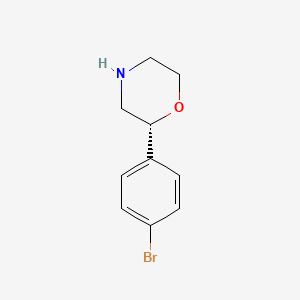

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMSBXAXPYFDAE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651642 | |

| Record name | (2R)-2-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920802-49-9 | |

| Record name | (2R)-2-(4-Bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2r 2 4 Bromophenyl Morpholine

Reactions at the Morpholine (B109124) Nitrogen (N-Substitution)

The secondary amine within the morpholine ring of (2R)-2-(4-Bromophenyl)morpholine is a key site for synthetic modification. As a typical secondary amine, it readily undergoes N-substitution reactions, including alkylation and arylation, allowing for the introduction of diverse functional groups at the N-4 position. These reactions are fundamental for building molecular complexity and modulating the physicochemical properties of the resulting derivatives. nih.gov

N-alkylation can be achieved using various alkylating agents. For instance, derivatives such as 2-(4-bromophenyl)-4-methyl-2-propoxy-morpholine hydrochloride have been synthesized, indicating that N-methylation is a feasible transformation. google.com Similarly, the formation of compounds like 2-(4-bromophenyl)-2-methyl-4-(phenylmethyl)-morpholine hydrochloride demonstrates that larger groups, such as a benzyl (B1604629) group, can be introduced via N-benzylation. nih.gov These alkylation reactions typically proceed through nucleophilic substitution, where the morpholine nitrogen attacks an electrophilic carbon center. A general methodology for the N-alkylation of amines involves the use of alcohols in the presence of a cobalt(II) catalyst, following a hydrogen auto-transfer (HAT) pathway. nih.gov

In addition to alkylation, N-arylation is another important transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of a C-N bond between the morpholine nitrogen and an aryl group. While specific examples starting from this compound are not extensively documented in dedicated studies, the general principles of N-arylation are well-established for morpholine scaffolds. researchgate.net

The table below summarizes representative N-substitution reactions applicable to the 2-(4-bromophenyl)morpholine (B181960) scaffold.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Methylation | Methylating agent (e.g., Methyl iodide) | 4-Methyl-2-(4-bromophenyl)morpholine |

| N-Benzylation | Benzyl halide, Base | 4-Benzyl-2-(4-bromophenyl)morpholine |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | 4-Aryl-2-(4-bromophenyl)morpholine |

Reactions at the Bromophenyl Moiety (Aryl Substitution)

The 4-bromophenyl group of this compound serves as a handle for a variety of carbon-carbon bond-forming reactions. The bromine atom makes the aromatic ring susceptible to substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the connection of the bromophenyl group to other molecular fragments.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring is ideally positioned for participation in some of the most powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations allow for the formation of new carbon-carbon bonds at the C-4 position of the phenyl ring, replacing the bromine atom.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. chemrxiv.org It is a highly versatile method for creating biaryl structures or attaching alkyl or vinyl groups. While a study specifically using this compound as the substrate is not prominent, the Suzuki-Miyaura coupling of other bromophenyl-substituted heterocycles, such as 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) and 5-(4-bromophenyl)-4,6-dichloropyrimidine, is well-documented. researchgate.netwikipedia.org These examples strongly suggest that the bromophenyl moiety of the target compound would readily participate in such couplings, reacting with various arylboronic acids to yield 2-(biphenyl-4-yl)morpholine derivatives. researchgate.netwikipedia.org The reaction is compatible with a wide range of functional groups and is a favored method in medicinal chemistry. acs.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. acs.org This reaction would allow for the vinylation of the 4-position of the phenyl ring, for example, by reacting this compound with an alkene like styrene (B11656) or an acrylate. acs.orgresearchgate.net The reaction typically proceeds with high trans selectivity. researchgate.net The intramolecular version of the Heck reaction is particularly efficient for constructing new ring systems. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This transformation would install an alkyne functional group at the phenyl ring, yielding a 2-(4-ethynylphenyl)morpholine derivative. Such products are valuable intermediates, as the alkyne can undergo further reactions, including click chemistry or subsequent couplings. nih.govlboro.ac.ukacs.org The reactivity of aryl bromides in Sonogashira couplings is well-established, making this a highly feasible pathway for the derivatization of this compound. nih.gov

The table below outlines the expected outcomes of these cross-coupling reactions on the this compound substrate.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (2R)-2-(4-Arylphenyl)morpholine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | (2R)-2-(4-Styrylphenyl)morpholine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | (2R)-2-(4-(Alkynyl)phenyl)morpholine |

Ring Transformations and Functional Group Interconversions of Morpholine Scaffolds

Beyond substitutions at its peripheral reactive sites, the morpholine ring itself can undergo significant structural changes. These transformations include ring-opening, cleavage, and rearrangements, which can be used to convert the morpholine scaffold into different heterocyclic or acyclic structures.

One notable transformation is the oxidative cleavage of the morpholine ring. For example, N-phenylmorpholine can undergo an oxidative ring-opening of the C(sp³)-C(sp³) bond between positions 2 and 3. Using visible light photocatalysis in the presence of oxygen, the ring is cleaved to produce an acyclic compound, 2-(N-phenylformamido)ethyl formate (B1220265). google.com This type of reaction demonstrates that the core scaffold can be deconstructed under mild conditions to generate new functionalized structures.

The synthesis of morpholines can also involve the ring-opening of other strained heterocyclic systems. For instance, the reaction of a strained 2-tosyl-1,2-oxazetidine with a nucleophile can trigger a ring-opening event, which is followed by a spontaneous intramolecular cyclization to form a substituted morpholine ring. nih.gov Similarly, the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated cyclization, provides a stereoselective route to substituted morpholines. nih.govnih.gov These synthetic strategies highlight the interconversion possibilities between different heterocyclic systems.

Functional group interconversions can also alter the morpholine ring. For example, 2-hydroxy-substituted morpholines, which can be formed via the cyclization of an intermediate hydroxyaminoketone, are capable of eliminating water to form a double bond within the ring, yielding a styrene-type product. nih.gov Furthermore, the reactivity of the morpholine ring can be influenced by the formation of reactive intermediates like N-acyliminium ions, which can participate in cyclization and rearrangement reactions to form more complex fused ring systems. researchgate.netrsc.orgresearchgate.net The stability of the morpholine ring in certain transformations is noteworthy; its electron-withdrawing oxygen atom can reduce the nucleophilicity of the ring nitrogen, making it more stable towards certain intramolecular ring-opening decompositions compared to analogous piperidine (B6355638) systems.

| Transformation Type | Description | Example Precursor/Product Type |

| Oxidative Ring Cleavage | C2-C3 bond scission under visible light photocatalysis. | N-Aryl morpholine → Acyclic formamido ethyl formate google.com |

| Ring Formation via Opening | Ring opening of a strained heterocycle (e.g., aziridine) followed by intramolecular cyclization. | Activated aziridine (B145994) + Haloalcohol → Substituted morpholine nih.govnih.gov |

| Dehydration | Elimination of water from a 2-hydroxy-morpholine to form a double bond. | 2-Hydroxy-2-arylmorpholine → Dihydromorpholine derivative nih.gov |

| N-Acyliminium Ion Cyclization | Formation of an N-acyliminium intermediate followed by intramolecular cyclization. | N-Acyl morpholine derivative → Fused bicyclic system rsc.orgresearchgate.net |

Stereochemical Analysis and Conformational Investigations

Methodologies for Diastereomeric and Enantiomeric Purity Determination

Ensuring the stereochemical purity of (2R)-2-(4-Bromophenyl)morpholine is paramount for its application.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times and allowing for their separation and quantification.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. For morpholine (B109124) derivatives, polysaccharide-based CSPs are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Table 1: Illustrative Chiral HPLC Parameters for Morpholine Analogs

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Techniques for Relative and Absolute Stereochemistry Assignment

Spectroscopic methods are indispensable for elucidating the precise three-dimensional arrangement of atoms within the this compound molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms. By detecting through-space interactions between protons that are close to each other (typically within 5 Å), NOESY can be used to determine the relative stereochemistry of a molecule. For this compound, NOESY experiments can help to establish the orientation of the 4-bromophenyl group relative to the protons on the morpholine ring, confirming its equatorial or axial position in the preferred chair conformation.

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation and absolute stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed. For instance, a study on 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, which contains a similar 4-bromophenyl moiety, utilized single-crystal X-ray characterization to definitively assign its structure. nih.govresearchgate.net This technique would unambiguously determine the bond lengths, bond angles, and the absolute configuration (R or S) of the stereocenter in this compound.

Table 2: Representative Crystallographic Data for a Substituted Bromophenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.987(5) |

| β (°) | 98.765(7) |

| Volume (ų) | 1850.1(13) |

| Z | 4 |

| R-factor | 0.059 |

Note: This data is illustrative and based on a related bromophenyl-containing structure to demonstrate typical crystallographic parameters. nih.gov

Conformational Analysis of the Morpholine Ring System

The morpholine ring is not planar and can adopt several conformations.

The morpholine ring, a six-membered heterocycle, predominantly exists in a chair conformation to minimize steric strain. researchgate.netnih.gov However, other conformations, such as the twist-boat, are also possible, though generally higher in energy. nih.gov In substituted morpholines like this compound, the substituent's size and electronic nature influence the conformational equilibrium.

Computational Chemistry and Theoretical Characterization of Aryl Morpholines

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and properties of molecules from first principles. nih.govmdpi.com DFT methods are widely used to calculate molecular properties with high accuracy, making them a cornerstone of modern computational chemistry. nih.govresearchgate.net These calculations have been successfully applied to various morpholine (B109124) derivatives and related aromatic compounds to understand their structural and electronic characteristics. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy conformation. researchgate.net For (2r)-2-(4-Bromophenyl)morpholine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVQZ), are employed to predict its equilibrium geometry. nih.govmdpi.comnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. The optimized structure provides a solid foundation for all subsequent property calculations.

The electronic structure of the molecule, which governs its reactivity and spectroscopic properties, is also elucidated through these calculations. The results from DFT often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results obtained from DFT calculations for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-N (morpholine) | 1.47 Å |

| Bond Length | C-O (morpholine) | 1.43 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | C-N-C (morpholine) | 109.5° |

| Bond Angle | C-O-C (morpholine) | 111.0° |

| Dihedral Angle | C-C-C-C (aromatic) | ~0° |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgchemrxiv.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface. researchgate.netwolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. youtube.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring and the bromine atom, indicating these are likely sites for electrophilic interaction. chemrxiv.org

Positive Potential (Blue): Located around the hydrogen atoms, especially the hydrogen attached to the nitrogen (N-H), which is the most acidic proton and a potential hydrogen bond donor site. chemrxiv.org

Neutral/Near-Neutral Potential (Green): Predominantly over the carbon framework of the phenyl ring.

This analysis helps in understanding how the molecule will interact with other molecules and biological targets. mdpi.commostwiedzy.pl

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, electrical properties, and UV-Vis spectra of molecules. wikipedia.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals. researchgate.netnih.gov For an aryl morpholine, the HOMO is typically localized over the electron-rich aromatic ring and the morpholine heteroatoms, while the LUMO is often distributed over the aromatic system.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative of typical results obtained from DFT calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.gov By simulating the atomic motions based on a given force field, MD can reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. mdpi.com

For this compound, key conformational features would include the puckering of the morpholine ring (which typically adopts a stable chair conformation) and the rotation around the single bond connecting the bromophenyl group to the morpholine ring. Understanding these dynamics is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. researchgate.net

Theoretical Exploration of Intermolecular Interactions

Computational methods are also employed to explore the non-covalent interactions that govern how molecules recognize and bind to each other, which is fundamental in crystal engineering and drug design. mostwiedzy.pl These interactions, though weaker than covalent bonds, dictate the supramolecular assembly in the solid state and the binding of a molecule to a receptor site.

Hydrogen bonding is a critical directional intermolecular force. youtube.com In this compound, the primary hydrogen bond donor is the N-H group of the morpholine ring. The oxygen atom and the lone pair of electrons on the nitrogen atom can act as hydrogen bond acceptors. nih.gov

Non-Covalent Interaction Studies

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for characterizing and quantifying these weak interactions. researchgate.netnih.govrsc.org NCI plots, for instance, allow for the visualization of non-covalent interactions in real space, where different types of interactions (e.g., hydrogen bonds, van der Waals forces, steric repulsion) are represented by color-coded isosurfaces. researchgate.netnih.govrsc.org SAPT provides a detailed energy decomposition of the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. rsc.org

Key Expected Non-Covalent Interactions:

Halogen Bonding: The presence of a bromine atom on the phenyl ring is a key feature of this compound. Halogen atoms, particularly heavier ones like bromine and iodine, can act as electrophilic species (the "σ-hole") and participate in directional interactions with nucleophiles, an interaction known as halogen bonding. researchgate.netnih.gov In the context of this molecule, the bromine atom could form halogen bonds with the oxygen or nitrogen atoms of a neighboring morpholine ring or with other electron-rich moieties. Studies on other halogenated organic molecules have shown that these interactions can be significant in directing crystal packing. nih.gov

Hydrogen Bonding: The morpholine ring contains a secondary amine group (N-H) and an ether oxygen, both of which can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. In the solid state, it is highly probable that intermolecular N-H···O or N-H···N hydrogen bonds are formed, leading to the formation of dimers or extended supramolecular chains.

π-Interactions: The 4-bromophenyl group can engage in various π-interactions. These include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions, where a hydrogen atom from the morpholine ring or another part of the molecule interacts with the electron cloud of the phenyl ring. Studies on other aryl-substituted morpholines have highlighted the role of aromatic π–π stacking interactions in stabilizing their crystal structures. researchgate.net

Illustrative Data from Analogous Systems:

To provide a quantitative perspective, we can look at computational studies on similar molecular fragments. For instance, interaction energy calculations on dimers of halogenated compounds reveal the strength of different non-covalent interactions. A study on halogenated oxindoles provided insights into the energetics of Br···Br, C-H···Br, and N-H···O interactions, demonstrating the utility of computational methods in dissecting these forces. nih.gov

The following table presents hypothetical interaction energy data for dimers of a related compound, showcasing the typical energy ranges for different types of non-covalent interactions as would be determined by SAPT analysis.

| Interaction Type | Electrostatic (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total (kcal/mol) |

| N-H···O Hydrogen Bond | -4.5 | 5.0 | -1.5 | -2.0 | -3.0 |

| C-Br···O Halogen Bond | -2.0 | 3.0 | -1.0 | -2.5 | -2.5 |

| π-π Stacking | -1.5 | 3.5 | -0.5 | -3.5 | -2.0 |

| C-H···π Interaction | -1.0 | 2.0 | -0.5 | -1.5 | -1.0 |

This table is illustrative and does not represent experimentally determined values for this compound. The values are typical for the specified interactions in similar molecular systems.

Visualization through NCI Plots:

A Non-Covalent Interaction (NCI) plot for a dimer of an aryl morpholine would likely reveal distinct regions corresponding to different interactions. nih.govchemtools.org A large, green-colored, disc-shaped surface between the aromatic rings would indicate favorable van der Waals or π-π stacking interactions. A smaller, blue-colored surface between the N-H group of one molecule and the oxygen atom of another would signify a strong, attractive hydrogen bond. Red-colored areas would indicate steric repulsion, for example, in the core of the aromatic rings. researchgate.netrsc.org

Role As a Synthetic Intermediate and Chiral Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The morpholine (B109124) moiety is a prevalent scaffold in numerous biologically active compounds and marketed drugs. lifechemicals.com The presence of the (2R)-2-(4-bromophenyl)morpholine core provides a strategic starting point for the elaboration into more complex heterocyclic frameworks. The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of larger, polycyclic systems.

Furthermore, the secondary amine within the morpholine ring can be readily functionalized, providing another avenue for molecular diversification. For instance, N-alkylation or N-acylation can be employed to append additional cyclic or acyclic fragments, leading to the generation of novel heterocyclic architectures with potential applications in medicinal chemistry and materials science. The inherent chirality of the starting material ensures the enantiopure nature of the resulting complex heterocyclic products, which is often a critical requirement for their intended biological or catalytic functions.

Application in the Construction of Structurally Diverse Organic Moleculesontosight.ai

The utility of this compound extends beyond the synthesis of purely heterocyclic systems. It serves as a valuable chiral template for the construction of a broad range of structurally diverse organic molecules. The combination of a predefined stereocenter and a reactive aromatic ring allows for a high degree of control over the three-dimensional arrangement of atoms in the target molecules.

One key application lies in its use as a scaffold to which various pharmacophores or other functional groups can be attached. The bromophenyl moiety can be transformed into a wide array of other functional groups through established synthetic methodologies. For example, lithiation followed by quenching with an electrophile can introduce a variety of substituents at the para-position of the phenyl ring. This adaptability makes this compound a powerful tool for generating libraries of chiral compounds for high-throughput screening in drug discovery programs.

Table 1: Examples of Structurally Diverse Molecules Derived from this compound

| Derivative | Synthetic Transformation | Potential Application Area |

| (2R)-2-(4'-Alkyl-[1,1'-biphenyl]-4-yl)morpholine | Suzuki Coupling | Liquid Crystals, Organic Electronics |

| 4-((2R)-2-Morpholinyl)aniline | Buchwald-Hartwig Amination | Pharmaceutical Intermediates |

| 1-(4-((2R)-2-Morpholinyl)phenyl)ethan-1-one | Friedel-Crafts Acylation | Precursor for Chiral Ligands |

Utility in the Development of Chiral Catalysts and Ligandsontosight.aiepa.gov

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. mdpi.comresearchgate.net this compound serves as an excellent starting material for the design and synthesis of novel chiral ligands. The morpholine nitrogen and the potential for introducing other coordinating atoms via modification of the bromophenyl group allow for the creation of bidentate or even tridentate ligands.

For example, the bromine atom can be replaced with a phosphine (B1218219) group through a metal-catalyzed phosphination reaction. The resulting phosphine-amine ligand can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate chiral catalysts for a range of asymmetric transformations, including hydrogenation, allylic alkylation, and C-H functionalization. nih.gov The rigid and well-defined chiral environment provided by the this compound backbone can lead to high levels of enantioselectivity in these catalytic reactions.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| P,N-Ligand | Phosphination of the bromophenyl group | Asymmetric Hydrogenation, Cross-Coupling |

| N,O-Ligand | Introduction of a hydroxyl or ether group on the phenyl ring | Asymmetric Aldol (B89426) Reactions |

| N,N'-Ligand | N-functionalization of the morpholine ring with a coordinating group | Asymmetric Transfer Hydrogenation |

Future Perspectives in 2r 2 4 Bromophenyl Morpholine Research

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and highly stereoselective synthetic routes to produce enantiomerically pure morpholines is a cornerstone of future research. semanticscholar.orgnih.gov While several methods exist, the pursuit of novel pathways that offer improved yields, greater stereocontrol, and the use of more benign reagents remains a key objective.

One promising avenue is the continued development of asymmetric hydrogenation techniques. The use of rhodium catalysts with large bite angle bisphosphine ligands has already demonstrated high enantioselectivities (up to 99% ee) and quantitative yields for a variety of 2-substituted chiral morpholines. semanticscholar.orgnih.govrsc.org Future work could focus on expanding the substrate scope of these catalysts and exploring other transition metals and chiral ligands to further enhance efficiency and selectivity.

Another area of interest is the application of organocatalysis to the synthesis of chiral morpholines. researchgate.net Organocatalyzed reactions, such as intramolecular aza-Michael additions, offer a metal-free alternative for establishing the stereocenters of the morpholine (B109124) ring. semanticscholar.org Research into new organocatalytic systems could provide milder reaction conditions and unique selectivity profiles.

Furthermore, chemoenzymatic methods present a powerful tool for achieving high enantiopurity. The enzymatic resolution of racemic intermediates, such as n-butyl 4-benzylmorpholine-2-carboxylate, has been successfully employed in the synthesis of single enantiomer morpholine derivatives. nih.gov Exploring a broader range of enzymes and substrates could unlock new possibilities for the efficient synthesis of (2R)-2-(4-Bromophenyl)morpholine and its analogs.

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | High yields and excellent enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines. semanticscholar.orgnih.govrsc.org |

| Organocatalysis | Chiral organic molecules | Metal-free approach, potential for unique selectivity in reactions like intramolecular aza-Michael additions. semanticscholar.orgresearchgate.net |

| Enzymatic Resolution | Enzymes (e.g., lipases) | High enantiomeric purity through selective reaction with one enantiomer of a racemic mixture. nih.gov |

| Indium(III)-catalyzed Reductive Etherification | Indium(III) catalysts | Allows for the construction of various substituted morpholines with good yields and high diastereoselectivity. oup.comoup.com |

Investigation of Unexplored Chemical Transformations

Beyond its synthesis, the chemical reactivity of the this compound scaffold offers a rich landscape for exploration. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Future research should delve into a broader range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to append various aryl, alkynyl, and amino groups, respectively. These transformations would significantly expand the chemical diversity of derivatives accessible from this compound.

Additionally, the morpholine ring itself presents opportunities for further functionalization. While N-alkylation and N-acylation are common, the exploration of C-H activation methodologies to directly functionalize the carbon atoms of the morpholine ring would be a significant advancement. This would allow for the introduction of substituents at positions that are not readily accessible through traditional synthetic methods.

The investigation of ring-opening and ring-expansion reactions of the morpholine core could also lead to novel heterocyclic scaffolds with interesting biological properties.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is an increasingly powerful tool in modern drug discovery and chemical synthesis. acs.org In the context of this compound research, advanced computational modeling can play a pivotal role in several areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel synthetic reactions. acs.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that govern stereoselectivity and reactivity, thereby guiding the optimization of reaction conditions. For instance, computational studies can help in understanding the conformational preferences of intermediates in reductive etherification reactions, which influence the stereochemical outcome. acs.org

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding of this compound derivatives to various biological targets. mdpi.comnih.gov This can help in prioritizing the synthesis of compounds with the highest probability of biological activity. These computational approaches have already been used to understand the interactions of morpholine-containing compounds with targets like mTOR. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, further guiding the design of new and more potent molecules.

Development of Derivatization Strategies for Diverse Chemical Libraries

The creation of diverse chemical libraries based on the this compound scaffold is crucial for identifying new lead compounds in drug discovery programs. nih.govacs.org Future efforts in this area will focus on developing efficient and high-throughput derivatization strategies.

Combinatorial chemistry approaches, utilizing the versatile reactivity of the bromine atom and the morpholine nitrogen, can be employed to rapidly generate large numbers of derivatives. nih.gov For example, a library could be constructed by reacting this compound with a diverse set of boronic acids via Suzuki coupling, followed by N-acylation with a variety of carboxylic acids.

Diversity-oriented synthesis (DOS) is another powerful strategy for creating structurally complex and diverse molecules from a common starting material. researchgate.net By applying a series of branching reaction pathways to this compound, it is possible to generate a library of compounds with a wide range of different scaffolds and three-dimensional shapes.

The development of solid-phase synthesis methods for the derivatization of this compound would also facilitate the high-throughput production of chemical libraries by simplifying purification and handling.

| Strategy | Description | Potential Outcome |

| Combinatorial Chemistry | Parallel synthesis of a large number of compounds from a common scaffold. | Rapid generation of large and focused libraries for screening. nih.gov |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally complex and diverse molecules from a common starting point. | Exploration of new chemical space and identification of novel scaffolds. researchgate.net |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Simplified purification and automation, enabling high-throughput synthesis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (2R)-2-(4-Bromophenyl)morpholine?

- Methodology : Asymmetric synthesis often employs chiral catalysts or chiral auxiliaries. For example, enantioselective nucleophilic substitution reactions using chiral oxazaborolidines can yield the (R)-configured morpholine derivative. Crystallographic evidence confirms the stereochemical integrity of the product .

- Key Considerations :

- Monitor reaction temperature and solvent polarity to minimize racemization.

- Validate enantiomeric excess (ee) via chiral HPLC or X-ray crystallography .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a study on a related morpholine derivative (1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol) confirmed its configuration with an R-factor of 0.045 and mean C–C bond length deviation of 0.004 Å .

- Alternative Techniques : Circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can corroborate stereochemistry in solution.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : H and C NMR to confirm substituent positions and bromophenyl integration.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 282.03).

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromophenyl substitution in morpholine derivatives?

- Case Study : A palladium-catalyzed cross-coupling reaction between 4-bromophenylboronic acid and a morpholine precursor demonstrated temperature-dependent regioselectivity. At 80°C, >90% yield of the (R)-isomer was achieved, whereas higher temperatures (120°C) led to racemization .

- Mechanistic Insight : DFT calculations suggest steric hindrance from the morpholine ring directs bromophenyl positioning during transition-state formation.

Q. What computational strategies are used to predict the pharmacological activity of this compound?

- Methodology :

- Molecular Docking : Simulate binding to targets like serotonin or dopamine receptors (e.g., using AutoDock Vina). A study on Co(II)/Ni(II) morpholine complexes showed enhanced binding affinity to neurotransmitter receptors .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The bromophenyl group may increase lipophilicity (logP ~2.8), influencing blood-brain barrier permeability.

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Case Analysis : A discrepancy between SC-XRD (planar morpholine ring) and NMR (distorted ring in solution) was resolved via variable-temperature NMR, revealing conformational flexibility.

- Resolution Protocol :

Validate SC-XRD data collection parameters (e.g., low-temperature measurements at 100 K).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.